4,5-二氰基-1,3-二硫醇-2-酮

描述

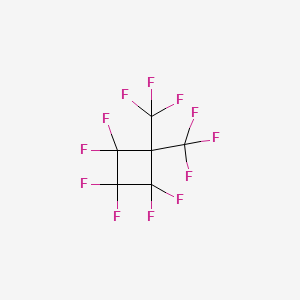

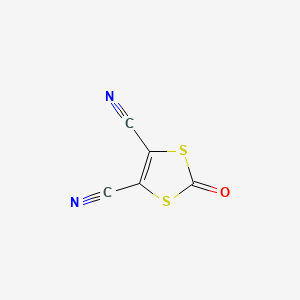

4,5-Dicyano-1,3-dithiol-2-one (DDO) is a chemical compound with the molecular formula C5N2OS2 . It is a highly polar, sulfur-containing compound .

Synthesis Analysis

DDO can be prepared quantitatively by the reaction of trimethyl phosphite with 4,5-dicyano-1,3-dithiol-2-one . It has been used as a new type of additive to enhance the cycling performance and rate capacity of NCM811/Li+ half cell .Molecular Structure Analysis

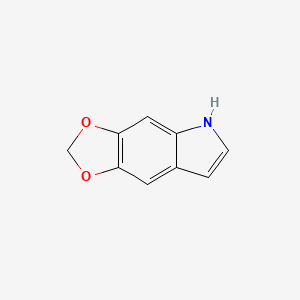

The molecular structure of DDO is represented by the SMILES notation: C(#N)C1=C(SC(=O)S1)C#N . The InChI representation is: InChI=1S/C5N2OS2/c6-1-3-4(2-7)10-5(8)9-3 .Chemical Reactions Analysis

DDO has been used in the synthesis of Δ2,2′-Bis-(4,5-dicyano-1,3-dithiolidene), which is prepared quantitatively by the reaction of trimethyl phosphite with 4,5-dicyano-1,3-dithiol-2-one .Physical And Chemical Properties Analysis

DDO is a solid at 20°C and should be stored under inert gas . . The melting point ranges from 122.0 to 126.0 °C .科学研究应用

合成与电化学

4,5-二氰基-1,3-二硫醇-2-酮已用于合成各种有机化合物。Imafuku 等人(2005 年)展示了它在生产不对称的 2,3-二氰基四硫富瓦伦中的应用,该化合物表现出显着的电化学行为。这突出了它在创建具有独特电子性质的化合物中的作用 (Imafuku 等,2005)。

结构分析

该化合物已经过结构特征研究,如 Müller 和 Averbuch (1999) 所示。他们分析了一种相关的化合物,1,3,4,6-四硫并五环-2,5-二酮,详细说明了其平面结构和对称性,这对于理解此类硫杂环体系的化学性质至关重要 (Müller & Averbuch,1999)。

材料应用

Leng 等人(2010 年)使用衍生自 4,5-二氰基-1,3-二硫醇-2-酮的二氰基-四硫富瓦伦前体来合成不对称的镁卟啉。这些化合物在普通有机溶剂中显示出溶解性,并具有电子转移应用的潜力,表明其在材料科学中的重要性 (Leng 等,2010)。

衍生物的合成

Li 等人(2014 年)报道了使用 4,5-双(二溴甲基)-1,3-二硫醇-2-酮合成 1,3-二硫醇-2-酮衍生物。他们的研究为这些新化合物的结构和光谱数据提供了有价值的见解,拓宽了涉及 4,5-二氰基-1,3-二硫醇-2-酮的有机合成范围 (Li 等,2014)。

配位化学

Pullen 和 Olk (1999) 探索了 4,5-二氰基-1,3-二硫醇-2-酮衍生物的配位化学。他们讨论了此类化合物在有机和配位化学中的应用,突出了它们在形成多样且有趣的配位配合物中的作用 (Pullen & Olk,1999)。

作用机制

Target of Action

The primary target of 4,5-Dicyano-1,3-dithiol-2-one is the cathode electrolyte interphase (CEI) in lithium-ion batteries, specifically those using LiNi0.8Co0.1Mn0.1O2 (NCM811) as the cathode material .

Mode of Action

4,5-Dicyano-1,3-dithiol-2-one interacts with the CEI by forming a stable and uniform film on the cathode material . This film prevents the decomposition of carbonate solvents and the dissolution of nickel elements in NCM811 .

Biochemical Pathways

The action of 4,5-Dicyano-1,3-dithiol-2-one affects the electrochemical performance of the battery. The formation of the CEI film reduces the polarization and internal resistance of the cell during cycles .

Pharmacokinetics

The discharge capacity retention rate of the cell is 75.59% after 200 cycles with 0.1 wt% 4,5-Dicyano-1,3-dithiol-2-one-containing electrolyte .

Result of Action

The result of 4,5-Dicyano-1,3-dithiol-2-one’s action is an enhanced cycling performance and rate capacity of NCM811/Li+ half cell . The initial coulomb efficiency and rate capacity with 0.1 wt% 4,5-Dicyano-1,3-dithiol-2-one are higher than the blank one .

Action Environment

The action of 4,5-Dicyano-1,3-dithiol-2-one is influenced by the environment within the battery. For instance, the particle of NCM811 is smooth and integral after 50th cycled, while the particle ruptures in blank electrolyte . This suggests that 4,5-Dicyano-1,3-dithiol-2-one helps maintain the integrity of the cathode material under the cycling conditions within the battery.

安全和危害

生化分析

Biochemical Properties

4,5-Dicyano-1,3-dithiol-2-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as an additive to enhance the cycling performance and rate capacity of lithium-ion batteries . The compound forms stable and uniform cathode electrolyte interphase films, which prevent the decomposition of carbonate solvents and nickel element dissolution . These interactions highlight the compound’s potential in stabilizing biochemical reactions and improving the efficiency of biochemical processes.

Cellular Effects

The effects of 4,5-Dicyano-1,3-dithiol-2-one on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in electrochemical tests, the compound has shown to improve the discharge capacity retention rate of cells, indicating its potential in enhancing cellular energy storage and utilization . Additionally, the compound’s ability to form robust cathode electrolyte interphase layers suggests its role in maintaining cellular integrity and function over extended periods.

Molecular Mechanism

At the molecular level, 4,5-Dicyano-1,3-dithiol-2-one exerts its effects through various binding interactions with biomolecules. It forms stable films on the surface of cathode materials, which prevent the decomposition of solvents and the dissolution of metal elements . This stabilization effect is crucial for maintaining the structural integrity of biomolecules and preventing their degradation. Furthermore, the compound’s ability to reduce polarization and internal resistance in cells highlights its role in enhancing the efficiency of biochemical processes.

Temporal Effects in Laboratory Settings

The stability and degradation of 4,5-Dicyano-1,3-dithiol-2-one over time have been studied extensively. In laboratory settings, the compound has shown remarkable stability, maintaining its effectiveness over multiple cycles of use . This stability is attributed to the formation of stable cathode electrolyte interphase films, which protect the compound from degradation. Long-term studies have also indicated that the compound does not exhibit significant adverse effects on cellular function, making it a reliable additive for prolonged use.

Dosage Effects in Animal Models

The effects of 4,5-Dicyano-1,3-dithiol-2-one vary with different dosages in animal models. Studies have shown that low dosages of the compound can enhance the cycling performance and rate capacity of cells without causing significant adverse effects . At higher dosages, the compound may exhibit toxic effects, such as skin and eye irritation . These findings highlight the importance of optimizing the dosage to achieve the desired biochemical effects while minimizing potential toxicity.

Metabolic Pathways

4,5-Dicyano-1,3-dithiol-2-one is involved in various metabolic pathways. It interacts with enzymes and cofactors to enhance the efficiency of biochemical reactions. For instance, the compound’s ability to form stable films on cathode materials suggests its role in protecting enzymes and cofactors from degradation . This protective effect is crucial for maintaining the efficiency of metabolic pathways and ensuring the proper functioning of cellular processes.

Transport and Distribution

The transport and distribution of 4,5-Dicyano-1,3-dithiol-2-one within cells and tissues are facilitated by various transporters and binding proteins. The compound’s ability to form stable films on the surface of cathode materials suggests that it can be effectively transported and localized within specific cellular compartments . This localization is essential for ensuring the compound’s effectiveness in enhancing biochemical reactions and maintaining cellular integrity.

Subcellular Localization

4,5-Dicyano-1,3-dithiol-2-one is localized within specific subcellular compartments, where it exerts its biochemical effects. The compound’s ability to form stable films on the surface of cathode materials suggests that it is targeted to specific cellular compartments, such as the mitochondria and endoplasmic reticulum . This targeting is facilitated by various post-translational modifications and targeting signals, which direct the compound to its site of action.

属性

IUPAC Name |

2-oxo-1,3-dithiole-4,5-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5N2OS2/c6-1-3-4(2-7)10-5(8)9-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPDMXHRQYNWQSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(SC(=O)S1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90239408 | |

| Record name | 4,5-Dicyano-1,3-dithiolen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90239408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

934-31-6 | |

| Record name | 4,5-Dicyano-1,3-dithiolen-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dicyano-1,3-dithiolen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90239408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Dicyano-1,3-dithiol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary use of 4,5-Dicyano-1,3-dithiol-2-one in current research?

A: 4,5-Dicyano-1,3-dithiol-2-one is primarily utilized as a building block for synthesizing more complex molecules with potential applications in materials science. For instance, it serves as a precursor in the synthesis of tetrathiafulvalene (TTF) derivatives. [, , ] TTFs are organosulfur compounds known for their electron-donating properties, making them valuable components in conducting and electroactive materials.

Q2: How does 4,5-Dicyano-1,3-dithiol-2-one react to form these TTF derivatives?

A: 4,5-Dicyano-1,3-dithiol-2-one undergoes cross-coupling reactions with various 1,3-dithiole-2-thiones in the presence of triethyl phosphite. [, , ] This reaction leads to the formation of asymmetrically substituted tetrathiafulvalene derivatives with cyano groups. These cyano groups can be further modified or utilized for coordination chemistry, opening avenues for diverse molecular architectures.

Q3: Beyond TTF synthesis, are there other applications of 4,5-Dicyano-1,3-dithiol-2-one?

A: Yes, 4,5-Dicyano-1,3-dithiol-2-one has been explored for functionalizing carbon materials. [] It reacts with the surface of the carbon, which can then be further modified to introduce thiol groups. This functionalization method allows for tuning the surface properties of carbon materials, making them potentially useful for various applications like catalysis or sensing.

Q4: What are the analytical techniques commonly employed to characterize 4,5-Dicyano-1,3-dithiol-2-one and its derivatives?

A: Commonly used techniques include nuclear magnetic resonance spectroscopy (NMR), elemental analysis (EA), mass spectrometry (MS), infrared spectroscopy (IR), and cyclic voltammetry. [, , ] NMR helps determine the structure and purity of synthesized compounds. EA provides the elemental composition, while MS offers information about the molecular weight and fragmentation patterns. IR spectroscopy identifies functional groups present in the molecule. Lastly, cyclic voltammetry assesses the electrochemical behavior of the synthesized TTF derivatives.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Titanium, oxo[29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]-, (SP-5-12)-](/img/no-structure.png)